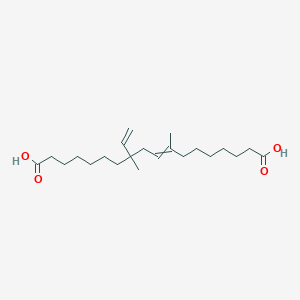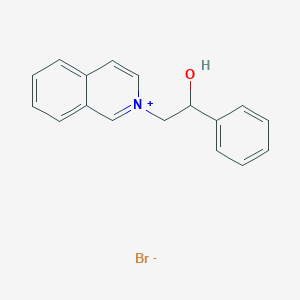
2-(2-Hydroxy-2-phenylethyl)isoquinolin-2-ium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Hydroxy-2-phenylethyl)isoquinolin-2-ium bromide is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline and its derivatives are known for their wide range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxy-2-phenylethyl)isoquinolin-2-ium bromide typically involves the reaction of 2-bromo-1-phenylethanone with isoquinoline in dry acetonitrile at room temperature. The reaction mixture is stirred, and the resulting precipitate is filtered and washed with acetonitrile to obtain the pure product .
Industrial Production Methods
Industrial production methods for isoquinoline derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of metal catalysts and catalyst-free processes in water has been explored to improve the efficiency and environmental sustainability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Hydroxy-2-phenylethyl)isoquinolin-2-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline N-oxides.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve the use of solvents such as dichloromethane, acetonitrile, and dimethylformamide .
Major Products Formed
Major products formed from these reactions include isoquinoline N-oxides, tetrahydroisoquinoline derivatives, and various substituted isoquinoline compounds .
Wissenschaftliche Forschungsanwendungen
2-(2-Hydroxy-2-phenylethyl)isoquinolin-2-ium bromide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Isoquinoline derivatives are studied for their potential biological activities, including anti-cancer, anti-malarial, and anti-inflammatory properties.
Medicine: The compound and its derivatives are explored for their potential use in drug development, particularly for their ability to interact with various biological targets.
Wirkmechanismus
The mechanism of action of 2-(2-Hydroxy-2-phenylethyl)isoquinolin-2-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, isoquinoline derivatives have been shown to inhibit enzymes like phosphatases and lipoxygenases, which are involved in inflammatory and cancer-related pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(2-Hydroxy-2-phenylethyl)isoquinolin-2-ium bromide include:
Quinoline: A structural isomer with similar aromatic properties.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
Isoquinoline N-oxides: Oxidized derivatives with distinct chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
112107-58-1 |
|---|---|
Molekularformel |
C17H16BrNO |
Molekulargewicht |
330.2 g/mol |
IUPAC-Name |
2-isoquinolin-2-ium-2-yl-1-phenylethanol;bromide |
InChI |
InChI=1S/C17H16NO.BrH/c19-17(15-7-2-1-3-8-15)13-18-11-10-14-6-4-5-9-16(14)12-18;/h1-12,17,19H,13H2;1H/q+1;/p-1 |
InChI-Schlüssel |
JMEUUWBHZDVJGO-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C(C[N+]2=CC3=CC=CC=C3C=C2)O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B14313072.png)
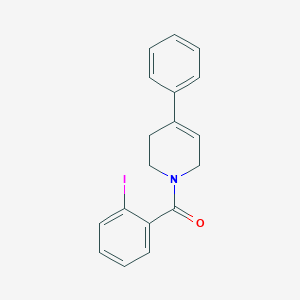
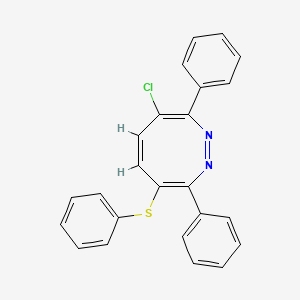
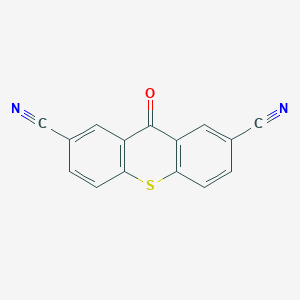
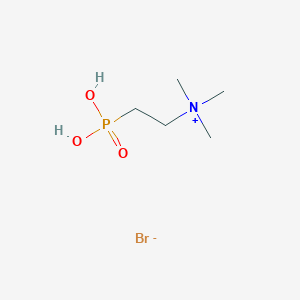
![N-{7-[(4-Propylphenyl)methylidene]bicyclo[2.2.1]hept-5-en-2-ylidene}hydroxylamine](/img/structure/B14313104.png)
![4-({[1-(Acetyloxy)ethoxy]carbonyl}amino)benzene-1-sulfonic acid](/img/structure/B14313105.png)
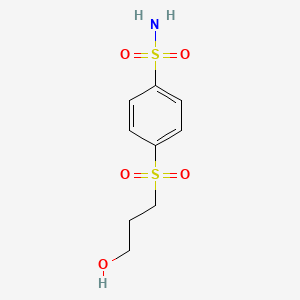
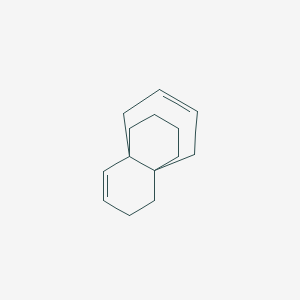
![1-{[(3-Methoxyphenyl)methyl]sulfanyl}pyrrolidine-2,5-dione](/img/structure/B14313112.png)
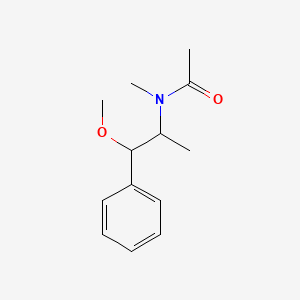
![Methyl 2-[(phenylselanyl)methyl]but-2-enoate](/img/structure/B14313124.png)
![Ethanone, 1-[1-methoxy-4-(2-propenyloxy)-2-naphthalenyl]-](/img/structure/B14313131.png)
